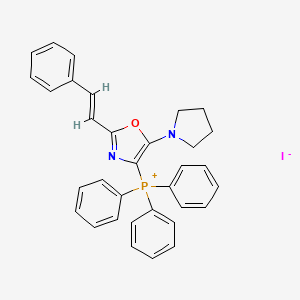

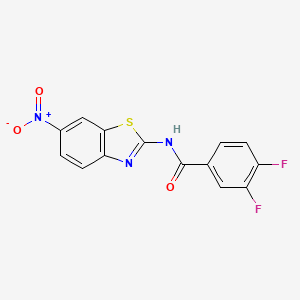

![molecular formula C15H20N2O B3041598 N-(8-methyl-8-azabicyclo[3.2.1]octan-3-yl)benzamide CAS No. 329738-53-6](/img/structure/B3041598.png)

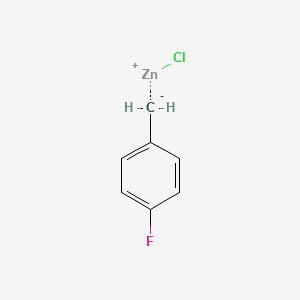

N-(8-methyl-8-azabicyclo[3.2.1]octan-3-yl)benzamide

Descripción general

Descripción

“N-(8-methyl-8-azabicyclo[3.2.1]octan-3-yl)benzamide” is a compound that belongs to the class of organic compounds known as tropane alkaloids . These are organic compounds containing the nitrogenous bicyclic alkaloid parent N-Methyl-8-azabicyclo [3.2.1]octane .

Synthesis Analysis

The 8-azabicyclo [3.2.1]octane scaffold is the central core of the family of tropane alkaloids . Research directed towards the preparation of this basic structure in a stereoselective manner has attracted attention from many research groups worldwide across the years . Most of the approaches rely on the enantioselective construction of an acyclic starting material that contains all the required stereochemical information to allow the stereocontrolled formation of the bicyclic scaffold .Molecular Structure Analysis

The molecular formula of “N-(8-methyl-8-azabicyclo[3.2.1]octan-3-yl)benzamide” is C8H15N . The average mass is 125.211 Da and the monoisotopic mass is 125.120445 Da .Chemical Reactions Analysis

The 8-azabicyclo [3.2.1]octane scaffold is the central core of the family of tropane alkaloids . There are a number of important methodologies reported in which the stereochemical control is achieved directly in the same transformation that generates the 8-azabicyclo [3.2.1]octane architecture or in a desymmetrization process starting from achiral tropinone derivatives .Aplicaciones Científicas De Investigación

Tropane Alkaloid Synthesis

The 8-azabicyclo[3.2.1]octane scaffold serves as the central core for tropane alkaloids—a diverse family of compounds with intriguing biological activities . Researchers worldwide have focused on stereoselective methods to construct this fundamental structure. While most approaches involve enantioselective construction of an acyclic precursor, some innovative methodologies achieve stereochemical control directly during the scaffold formation or through desymmetrization processes. These efforts contribute significantly to the synthesis of tropane alkaloids.

Nematicidal Properties

The compound 8-methyl-8-azabicyclo[3.2.1]octan-3-yl derivatives exhibit promising nematicidal activities. For instance, 8-methyl-8-azabicyclo- [3.2.1]octan-3-one- O - ((3- (4-nitrophenyl)-4,5-dihydroisoxazol-5-yl)methyl)oxime demonstrated excellent efficacy against the root-knot nematode Meloidogyne incognita at low concentrations . These findings highlight its potential as a natural nematicide.

Bridged Nitrone Salt Formation

Upon treatment with phenylselenyl bromide, aldoxime derivatives of the scaffold can be converted to bridged nitrone salts via stereo- and regioselective cyclization . This reaction pathway opens up new avenues for functionalization and further exploration.

Isoindolone Derivatives

The compound’s derivatives, such as 3-[(4-methoxyphenyl)imino]-2-(8-methyl-8-azabicyclo[3.2.1]octan-3-yl)-2,3-dihydro-1H-isoindol-1-one , exhibit significant inhibition against M. incognita in both in vitro and test tube assays . These isoindolone derivatives hold promise as potential agrochemicals.

Safety and Hazards

Direcciones Futuras

The 8-azabicyclo [3.2.1]octane scaffold is the central core of the family of tropane alkaloids, which display a wide array of interesting biological activities . As a consequence, research directed towards the preparation of this basic structure in a stereoselective manner has attracted attention from many research groups worldwide across the years . This suggests that there is ongoing interest in the development and study of this compound and its derivatives.

Mecanismo De Acción

Target of Action

The primary target of N-(8-methyl-8-azabicyclo[3.2.1]octan-3-yl)benzamide is currently unknown. The 8-azabicyclo[321]octane scaffold, which is a part of this compound, is the central core of the family of tropane alkaloids . These alkaloids display a wide array of interesting biological activities .

Mode of Action

Tropane alkaloids are known to interact with various receptors and enzymes, leading to changes in cellular function .

Biochemical Pathways

The specific biochemical pathways affected by N-(8-methyl-8-azabicyclo[32Tropane alkaloids, which share a similar structure, are known to affect a variety of biochemical pathways . These effects can lead to changes in neurotransmission, enzyme activity, and other cellular processes .

Result of Action

The molecular and cellular effects of N-(8-methyl-8-azabicyclo[32Compounds with a similar structure have been shown to exhibit nematicidal activities , suggesting that this compound may also have potential applications in pest control.

Propiedades

IUPAC Name |

N-(8-methyl-8-azabicyclo[3.2.1]octan-3-yl)benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H20N2O/c1-17-13-7-8-14(17)10-12(9-13)16-15(18)11-5-3-2-4-6-11/h2-6,12-14H,7-10H2,1H3,(H,16,18) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WXYVEMXFBWGVFO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C2CCC1CC(C2)NC(=O)C3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H20N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

244.33 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.